
2-(4-Chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diisopropylammonium group and a chlorophenoxy moiety. It is often studied for its potential pharmacological properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate typically involves the reaction of 2-(p-chlorophenoxy)-2-methylpropionic acid with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Chlorophenoxy)-2-methylpropionic acid: A closely related compound with similar structural features.
Clofibric acid: Another compound with a chlorophenoxy group, known for its lipid-lowering properties.
2-(p-Chlorophenoxy)-3-phenylpropionic acid: A derivative with additional phenyl substitution.
Uniqueness
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropylammonium moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
28100-38-1 |
|---|---|
Fórmula molecular |
C16H26ClNO3 |
Peso molecular |
315.83 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium |
InChI |
InChI=1S/C10H11ClO3.C6H15N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5(2)7-6(3)4/h3-6H,1-2H3,(H,12,13);5-7H,1-4H3 |
Clave InChI |
MRWZVKCAGYCHFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]C(C)C.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)



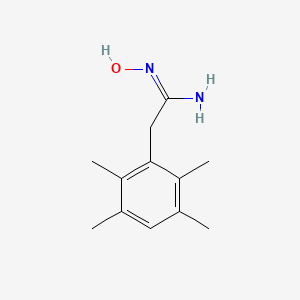
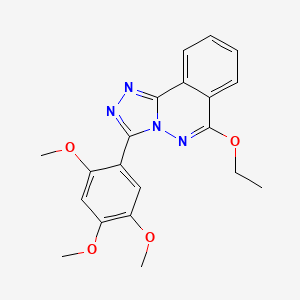
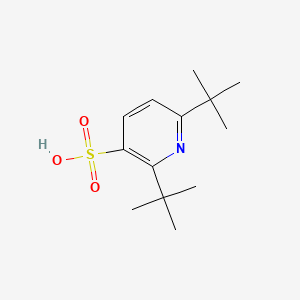

![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
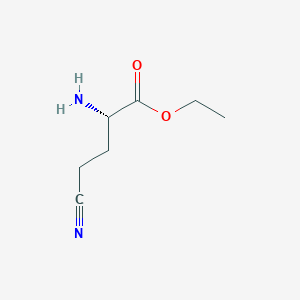
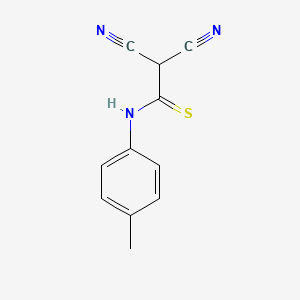
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)
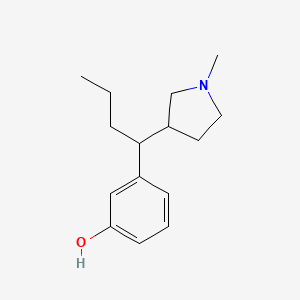
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
